3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid
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Overview
Description
3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, an oxadiazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. The fluorinated aromatic ring and oxadiazole moiety can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(2-fluoro-5-methylphenyl)benzoic acid
- 5-Fluoro-2-methylbenzoic acid
- 3-[(2-fluoro-5-methylphenyl)sulfamoyl]benzoic acid
Uniqueness
3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C16H11FN2O3 |
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Molecular Weight |
298.27 g/mol |
IUPAC Name |
3-[5-(2-fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C16H11FN2O3/c1-9-5-6-13(17)12(7-9)15-18-14(19-22-15)10-3-2-4-11(8-10)16(20)21/h2-8H,1H3,(H,20,21) |
InChI Key |
IQKWVBLSDJHRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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